molecular formula C12H13N3S B1272782 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 93378-58-6

4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1272782
CAS RN: 93378-58-6
M. Wt: 231.32 g/mol
InChI Key: ZHSGDTYCPUCKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant properties. These compounds are often synthesized through intramolecular cyclization of thiosemicarbazides and can exhibit tautomeric behavior between thiol and thione forms due to the presence of a sulfur atom in the third position of the triazole ring .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, starting from readily accessible precursors. For example, the synthesis of a related compound, 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol/thione, was achieved through regioselective synthesis from versatile precursors, with the structures confirmed by IR, NMR, and mass spectral studies . Similarly, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was performed through a reaction sequence involving isothiocyanatopropene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using X-ray diffraction (XRD) and spectroscopic methods such as FT-IR, NMR, and UV-Vis. For instance, the crystal structure of a similar compound, 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined using single-crystal XRD, and its molecular geometry was calculated using DFT and HF methods . The presence of intermolecular hydrogen bonds and C-H...π interactions is common and contributes to the stabilization of the compound's structure .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives is influenced by the presence of functional groups and the potential for tautomerism. For example, the thiol↔thione tautomerism can occur via single-proton intramigration, as observed in a study of a related compound . The reactivity can also be discussed in terms of molecular electrostatic potential surfaces and various electronic parameters, which can predict the biological activities of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized using a variety of experimental methods. These compounds typically exhibit good solubility in organic solvents and have defined melting points. The vibrational frequencies, chemical shifts, and molecular electrostatic potential maps are calculated using theoretical methods to complement experimental findings. The HOMO-LUMO energy gap and other thermodynamic properties are also determined to understand the stability and reactivity of these compounds .

Scientific Research Applications

Chemical Properties and Synthesis

4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol belongs to the class of triazole derivatives. Triazoles, being a class of five-membered heterocyclic compounds, are significant for the preparation of new drugs due to their diverse biological activities and structural variations. The synthesis and physicochemical properties of triazole derivatives, including 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, are of great interest. These compounds are extensively researched for their potential uses in various fields, including medicine, pharmacy, and even in areas like engineering, metallurgy, and agriculture. Notably, triazole derivatives demonstrate applications in optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Furthermore, they are explored as corrosion inhibitors and for controlling various pests in agriculture (Ferreira et al., 2013); (Parchenko, 2019).

Biological Activities

1,2,4-triazole derivatives are known for their broad spectrum of biological activities. They demonstrate antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The high rate of biological activity makes these compounds an area of active research, leading to the discovery of new prototypes for diseases, especially for bacteria that continue to increase resistance and for neglected diseases that significantly affect humanity (Ohloblina, 2022).

Applications in Medicine and Pharmacy

1,2,4-triazole derivatives are integral in the development of pharmaceuticals. They are incorporated into drugs for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The preparation and synthesis of these derivatives are crucial for the development of new drugs, addressing the need for prototypes against diseases and infections that are resistant to current treatment options. The continued exploration and synthesis of these compounds are important due to the emergence of new diseases and the resistance developed by bacteria to existing drugs (Nazarov et al., 2021).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3-(4-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-3-8-15-11(13-14-12(15)16)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSGDTYCPUCKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387017
Record name 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

93378-58-6
Record name 2,4-Dihydro-5-(4-methylphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93378-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.